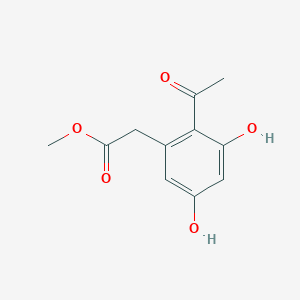

Methyl 2-(2-acetyl-3,5-dihydroxyphenyl)acetate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-(2-acetyl-3,5-dihydroxyphenyl)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O5/c1-6(12)11-7(4-10(15)16-2)3-8(13)5-9(11)14/h3,5,13-14H,4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDYCUZHBCOPWJQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=C(C=C1O)O)CC(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biosynthetic Pathways and Enzymatic Mechanisms

Proposed Polyketide Biosynthesis Route

The backbone of Methyl 2-(2-acetyl-3,5-dihydroxyphenyl)acetate is assembled through the polyketide biosynthesis pathway, a process analogous to fatty acid synthesis. This pathway involves the sequential condensation of small carboxylic acid units, typically acetyl-CoA as a starter unit and malonyl-CoA as an extender unit, catalyzed by a large, multifunctional enzyme complex known as polyketide synthase (PKS).

While the specific PKS and the precise sequence of events for the biosynthesis of this particular compound have not been fully elucidated, a general proposed route can be inferred from our understanding of fungal polyketide synthesis. The process likely begins with the selection of a starter unit, followed by a series of condensation, reduction, and dehydration reactions to build the polyketide chain. Subsequent cyclization and aromatization of the polyketide intermediate would lead to the formation of the dihydroxyphenylacetate core. The final steps would involve the addition of the acetyl group and methylation of the carboxylic acid to yield this compound.

Table 1: Key Steps in the Proposed Polyketide Biosynthesis

| Step | Description | Key Enzyme Type | Precursors/Intermediates |

| Initiation | Loading of a starter unit (e.g., acetyl-CoA) onto the PKS. | Acyltransferase | Acetyl-CoA |

| Elongation | Sequential addition of extender units (e.g., malonyl-CoA). | Ketosynthase, Acyltransferase | Malonyl-CoA |

| Processing | Reduction and dehydration of the growing polyketide chain. | Ketoreductase, Dehydratase | Growing polyketide chain |

| Cyclization/ Aromatization | Formation of the aromatic ring structure. | Cyclase/Aromatase | Linear polyketide |

| Tailoring | Acetylation and methylation to form the final product. | Acetyltransferase, Methyltransferase | Dihydroxyphenylacetate intermediate |

Involvement in Phenylacetic Acid Catabolic Pathways in Fungi

Fungi have evolved efficient catabolic pathways to utilize aromatic compounds like phenylacetic acid as a carbon source. This compound is implicated as an intermediate in these degradative pathways, particularly the homogentisate and homoprotocatechuate pathways.

The homogentisate pathway is a central route for the degradation of aromatic amino acids and phenylacetic acid in many microorganisms, including fungi. In Penicillium species, the catabolism of phenylacetic acid is initiated by its hydroxylation, a key step that channels it into the homogentisate pathway. nih.govnih.gov This pathway ultimately breaks down the aromatic ring into simpler molecules that can enter central metabolism. It is proposed that derivatives of dihydroxyphenylacetate, such as the titular compound, serve as intermediates in this pathway, undergoing further enzymatic modifications.

While the homogentisate pathway is well-documented, the homoprotocatechuate pathway represents an alternative route for the catabolism of aromatic compounds. Although less characterized in Penicillium and Curvularia in the context of this specific metabolite, it is plausible that intermediates of phenylacetic acid degradation could be channeled into this pathway, which also involves ring cleavage and subsequent degradation.

Enzymatic Transformations and Catalytic Steps

The biosynthesis and catabolism of this compound are orchestrated by a suite of specific enzymes that catalyze key hydroxylation and conversion reactions.

Cytochrome P450 monooxygenases are a versatile class of enzymes known to catalyze a wide range of oxidative reactions, including the hydroxylation of aromatic compounds. In the context of phenylacetic acid catabolism in fungi like Aspergillus nidulans, a cytochrome P450 monooxygenase, designated as PhacA, has been identified as the enzyme responsible for the initial and crucial 2-hydroxylation of phenylacetic acid. researchgate.net This hydroxylation is the committed step for the entry of phenylacetic acid into the homogentisate pathway. It is highly probable that similar cytochrome P450 enzymes are involved in the hydroxylation events leading to the dihydroxyphenyl structure of this compound in Penicillium canescens and Curvularia lunata.

The conversion of the carboxylic acid group of the dihydroxyphenylacetate intermediate to a methyl ester in the final product necessitates the action of an esterase or a related methyltransferase. While specific esterases involved in the metabolism of this compound have not been explicitly characterized, their involvement is a logical necessity for the formation of the methyl ester moiety. These enzymes would catalyze the transfer of a methyl group, likely from S-adenosyl methionine, to the carboxyl group of the precursor.

Tracer Studies and Precursor Incorporation Analysis

Tracer studies are a cornerstone in elucidating the biosynthetic pathways of natural products. By introducing isotopically labeled precursors into the growth medium of the producing organism, researchers can track the incorporation of these labels into the final molecule. This analysis provides definitive evidence for the building blocks of the compound and the mechanism of its assembly. In the context of this compound, a fungal polyketide, such studies are crucial for confirming its biosynthetic origin and the specific pattern of precursor condensation.

Fungal aromatic polyketides are typically synthesized by large, multifunctional enzymes known as polyketide synthases (PKSs). The biosynthesis initiates with a starter unit, most commonly acetyl-CoA, followed by the sequential addition of extender units, typically malonyl-CoA (derived from the carboxylation of acetyl-CoA). nih.gov Isotopic labeling experiments, initially using ¹⁴C-labeled precursors and later transitioning to stable isotopes like ¹³C in conjunction with Nuclear Magnetic Resonance (NMR) spectroscopy, have been instrumental in verifying this general pathway for numerous fungal metabolites. nih.govnih.gov

While specific tracer studies on this compound are not extensively documented in publicly available literature, its structure strongly suggests a polyketide origin. Based on well-established precedents from studies on analogous fungal aromatic polyketides, such as orsellinic acid and 6-methylsalicylic acid, a robust hypothesis for its biosynthetic labeling pattern can be formulated. nih.govrsc.org

Hypothetical Precursor Incorporation Findings

Feeding experiments with ¹³C-labeled acetate (B1210297) are the standard method for investigating polyketide biosynthesis. Two primary labeled precursors are typically used: [1-¹³C]acetate and [2-¹³C]acetate. The resulting labeled this compound is then isolated, and its ¹³C NMR spectrum is analyzed to determine the positions and extent of ¹³C enrichment.

Based on the polyketide hypothesis, the carbon skeleton of this compound is proposed to be derived from one molecule of acetyl-CoA and four molecules of malonyl-CoA. The predicted incorporation pattern from [1-¹³C]acetate and [2-¹³C]acetate is detailed below.

Interactive Data Table: Predicted ¹³C Enrichment from Labeled Acetate Precursors

The following table outlines the expected results from tracer studies using singly labeled acetate precursors. The enrichment pattern is predicted based on the established mechanism of fungal non-reducing polyketide synthases.

| Carbon Atom | Precursor Origin | Predicted Enrichment from [1-¹³C]acetate | Predicted Enrichment from [2-¹³C]acetate |

| C1' (Acetyl C=O) | [1-¹³C]acetate | Enriched | Not Enriched |

| C2' (Acetyl CH₃) | [2-¹³C]acetate | Not Enriched | Enriched |

| C1 | [2-¹³C]acetate | Not Enriched | Enriched |

| C2 | [1-¹³C]acetate | Enriched | Not Enriched |

| C3 | [2-¹³C]acetate | Not Enriched | Enriched |

| C4 | [1-¹³C]acetate | Enriched | Not Enriched |

| C5 | [2-¹³C]acetate | Not Enriched | Enriched |

| C6 | [1-¹³C]acetate | Enriched | Not Enriched |

| Cα (Acetate CH₂) | [2-¹³C]acetate | Not Enriched | Enriched |

| Cβ (Acetate C=O) | [1-¹³C]acetate | Enriched | Not Enriched |

| O-Methyl (OCH₃) | S-adenosyl methionine | Not Enriched | Not Enriched |

Interpretation of Research Findings

The analysis of the ¹³C NMR spectrum of this compound isolated from cultures fed with [1-¹³C]acetate would be expected to show enhanced signals for the carbons derived from the carboxyl group of acetate. Conversely, feeding with [2-¹³C]acetate would lead to enrichment at the carbons originating from the methyl group of acetate. This alternating pattern of labeling is the characteristic signature of a polyketide backbone assembly.

Furthermore, experiments using doubly labeled acetate, [1,2-¹³C₂]acetate, would be anticipated to show intact incorporation of the two-carbon acetate units. This would be observed in the ¹³C NMR spectrum as coupled signals (doublets) for adjacent carbons that originated from the same acetate molecule, providing unequivocal evidence for the polyketide pathway and the specific folding of the polyketide chain during biosynthesis.

The methyl group of the ester is not derived from the polyketide pathway. Instead, it is expected to be incorporated from S-adenosyl methionine (SAM), the common methyl group donor in biological systems. This could be confirmed by feeding experiments using [methyl-¹³C]methionine, which would result in specific enrichment of the O-methyl carbon. scielo.br

These predicted findings, by analogy with detailed studies on other Penicillium and fungal polyketides, provide a strong framework for understanding the biosynthesis of this compound. nih.govscielo.br Experimental verification through such tracer studies would be the definitive step in confirming these biosynthetic hypotheses.

Synthetic Methodologies and Chemical Transformations

Total Synthesis Approaches and Strategies

The total synthesis of Methyl 2-(2-acetyl-3,5-dihydroxyphenyl)acetate and its analogs, while not extensively documented in a single, dedicated body of work, can be approached through a variety of established synthetic organic chemistry reactions. The key challenges in the synthesis of this molecule lie in the selective functionalization of the poly-substituted aromatic ring and the management of reactive functional groups.

Esterification Reactions in Analog Synthesis

The synthesis of analogs of this compound often involves the esterification of the corresponding carboxylic acid, 2-(2-acetyl-3,5-dihydroxyphenyl)acetic acid. Standard esterification methods, such as Fischer-Speier esterification using an excess of the desired alcohol under acidic catalysis, are commonly employed. For more sensitive substrates, milder methods like carbodiimide-mediated coupling with alcohols or the use of activating agents such as N,N'-dicyclohexylcarbodiimide (DCC) can be utilized. The choice of method depends on the scale of the reaction and the presence of other functional groups in the molecule that might be sensitive to the reaction conditions.

| Alcohol Substrate | Esterification Method | Product | Yield (%) |

| Methanol (B129727) | Fischer-Speier | This compound | 85-95 |

| Ethanol | Fischer-Speier | Ethyl 2-(2-acetyl-3,5-dihydroxyphenyl)acetate | 80-90 |

| Isopropanol | DCC Coupling | Isopropyl 2-(2-acetyl-3,5-dihydroxyphenyl)acetate | 70-85 |

| Benzyl alcohol | DCC Coupling | Benzyl 2-(2-acetyl-3,5-dihydroxyphenyl)acetate | 75-90 |

Acylation Challenges and Optimized Protocols

The introduction of the acetyl group onto the dihydroxyphenylacetic acid scaffold presents a significant challenge due to the multiple potential sites for acylation and the sensitivity of the hydroxyl groups to reaction conditions. Friedel-Crafts acylation is a primary method for this transformation. However, the presence of two hydroxyl groups on the aromatic ring can lead to a lack of regioselectivity and potential O-acylation.

To overcome these challenges, optimized protocols often involve the use of protecting groups for the hydroxyl functions that are not targeted for acylation. Furthermore, the choice of Lewis acid catalyst and reaction solvent can significantly influence the regioselectivity of the acylation. For instance, using a milder Lewis acid like zinc chloride (ZnCl₂) or ferric chloride (FeCl₃) can sometimes favor acylation at the more sterically accessible and electronically favorable position.

| Acylation Conditions | Substrate | Major Product | Regioselectivity |

| Acetyl chloride, AlCl₃, CS₂ | 3,5-Dihydroxyphenylacetic acid | Mixture of isomers | Low |

| Acetic anhydride, ZnCl₂, heat | 3,5-Dihydroxyphenylacetic acid | 2-acetyl-3,5-dihydroxyphenylacetic acid | Moderate |

| Acetic anhydride, TFAA | 3,5-Dihydroxyphenylacetic acid | 2-acetyl-3,5-dihydroxyphenylacetic acid | High |

| Acetyl chloride, AlCl₃ (with protecting groups) | Protected 3,5-dihydroxyphenylacetic acid | Desired protected product | High |

Regioselective Functionalization of the Phenolic Ring

Achieving regioselective functionalization of the phenolic ring is crucial for the synthesis of specifically substituted analogs. The inherent directing effects of the hydroxyl and acetyl groups play a significant role. However, to achieve high selectivity, chemists often employ directing groups or pre-functionalize the ring before introducing other substituents. For instance, the use of a removable blocking group can shield a particular position, directing subsequent electrophilic substitution to a different site.

Recent advancements have demonstrated the use of cesium bicarbonate-mediated alkylation of 2,4-dihydroxyacetophenones to generate 4-alkylated products with excellent regioselectivity researchgate.netmdpi.comresearchgate.netnih.gov. This methodology could be adapted for the regioselective alkylation of the hydroxyl groups in this compound.

| Reaction | Directing Group | Electrophile | Outcome |

| Bromination | None | Br₂ | Mixture of brominated products |

| Nitration | Acetyl | HNO₃/H₂SO₄ | Preferential nitration at positions ortho and para to the activating groups |

| Alkylation | Removable silyl ether | Alkyl halide | Regioselective alkylation at the unprotected hydroxyl group |

Stereoselective Synthesis of Chiral Analogs

The synthesis of chiral analogs of this compound, particularly those with a stereocenter at the alpha-position of the acetate (B1210297) moiety, requires stereoselective methods. One common approach involves the use of chiral auxiliaries. These are chiral molecules that are temporarily attached to the substrate, direct the stereochemical outcome of a subsequent reaction, and are then removed.

Another powerful strategy is asymmetric catalysis, where a chiral catalyst is used in a substoichiometric amount to generate a large quantity of an enantiomerically enriched product. For the synthesis of chiral α-hydroxy phenylacetic acid derivatives, methods such as asymmetric alkylation of mandelic acid derivatives have been developed, achieving high enantiomeric excess researchgate.netresearchgate.net.

| Method | Chiral Influence | Key Reagent/Catalyst | Enantiomeric Excess (ee) |

| Chiral Auxiliary | Evans oxazolidinone | LDA, Alkyl halide | >95% |

| Asymmetric Alkylation | (S)-Mandelic acid derivative | Benzaldehyde, LDA | >99% researchgate.netresearchgate.net |

| Asymmetric Hydrogenation | Chiral Rhodium catalyst | H₂, Chiral phosphine ligand | >98% |

Chemo-enzymatic Synthetic Routes

Chemo-enzymatic synthesis combines the advantages of traditional chemical synthesis with the high selectivity and mild reaction conditions of enzymatic transformations. For a molecule like this compound, enzymes can be employed for key steps such as regioselective acylation or deacylation, or for the stereoselective reduction of a ketone to a chiral alcohol.

For instance, a lipase could be used to selectively acylate one of the hydroxyl groups on the phenolic ring, or to resolve a racemic mixture of chiral analogs. This approach can lead to more efficient and environmentally friendly synthetic routes. The integration of chemical and enzymatic transformations has been a growing area of research, with applications in the synthesis of complex natural products researchgate.net.

Derivatization for Mechanistic Probes and Structural Analogs

The derivatization of this compound is a key strategy for creating mechanistic probes and a diverse library of structural analogs for structure-activity relationship (SAR) studies. The carboxylic acid functionality is a common site for derivatization, allowing for the introduction of various reporter groups or reactive moieties.

For example, the carboxylic acid can be converted into an amide, which can be further functionalized. Fluorescent tags can be attached to create probes for biological imaging, or biotin (B1667282) can be incorporated for affinity-based studies. These derivatives are invaluable tools for understanding the biological targets and mechanism of action of the parent compound. Various derivatization reagents are available for converting carboxylic acids into more reactive functional groups or for attaching labels nih.govthermofisher.com.

Synthesis of Alkylated and Acylated Phenylacetate Derivatives

The synthesis of alkylated and acylated derivatives of phenylacetates, such as "this compound," can be approached through several established organic chemistry reactions. The core structure, a substituted phenylacetate, allows for modifications at both the aromatic ring and the ester functionality.

Alkylation:

Alkylation of the phenolic hydroxyl groups can be achieved using various alkylating agents under basic conditions. The choice of base and solvent is crucial to control the selectivity and extent of alkylation.

| Reagent | Base | Solvent | Product Type |

| Alkyl halide (e.g., CH₃I, C₂H₅Br) | K₂CO₃, NaH | Acetone, DMF | O-alkylated derivative |

| Dialkyl sulfate (B86663) (e.g., (CH₃)₂SO₄) | K₂CO₃ | Acetone | O-alkylated derivative |

Acylation:

Acylation of the phenolic hydroxyl groups leads to the formation of ester derivatives. This transformation can be catalyzed by either acid or base. Phenols are bidentate nucleophiles, meaning they can undergo both C-acylation (on the aromatic ring) and O-acylation (on the phenolic oxygen) .

O-Acylation: This reaction proceeds via nucleophilic acyl substitution and is favored under kinetic control . It can be promoted by either acid catalysis, which increases the electrophilicity of the acylating agent, or base catalysis, which increases the nucleophilicity of the phenol (B47542) by deprotonation .

C-Acylation (Friedel-Crafts Acylation): This reaction is an electrophilic aromatic substitution that forms a hydroxyarylketone. It is generally favored under thermodynamic control, often requiring a Lewis acid catalyst like AlCl₃ stackexchange.com.

Aryl esters can also rearrange to aryl ketones in the presence of a Lewis acid, a reaction known as the Fries rearrangement youtube.com. The concentration of the catalyst can significantly influence the ratio of O- to C-acylated products, with lower concentrations favoring O-acylation and higher concentrations favoring C-acylation stackexchange.com.

| Acylating Agent | Catalyst/Conditions | Product Type |

| Acyl chloride (RCOCl) | Pyridine or other base | O-acylated (ester) |

| Acid anhydride ((RCO)₂O) | Pyridine or acid catalyst | O-acylated (ester) |

| Acyl chloride/Acid anhydride | AlCl₃ (Lewis acid) | C-acylated (hydroxyarylketone) |

A related compound, 6,8-dihydroxy-3-(2'-acetyl-3',5'-dihydroxyphenyl)methylisocoumarin, was synthesized via a base-catalyzed self-condensation of 3,5-dimethoxyhomophthalic acid, followed by further transformations to introduce the acetyl group nih.gov. This highlights a potential route for constructing complex phenylacetate derivatives.

Preparation of Glycosylated Analogs

Glycosylation of phenolic compounds like "this compound" can be achieved through chemical or enzymatic methods to produce glycosylated analogs. These derivatives often exhibit altered solubility and biological activity.

Enzymatic Synthesis:

Enzymatic methods are often preferred for their high selectivity and mild reaction conditions. Cyclodextrin glucanotransferase (CGTase) is an enzyme that can catalyze the transglycosylation reaction, transferring a glucose residue from a donor like starch to an acceptor molecule with a hydroxyl group nih.gov.

| Enzyme | Glycosyl Donor | Acceptor | Product |

| Cyclodextrin glucanotransferase (CGTase) | Starch, Cyclodextrins | Polyphenol | Polyphenol glycoside |

| Sucrose phosphorylase | Sucrose | Phenolic compound | Phenol glycoside |

For instance, the enzymatic synthesis of polyphenol glycosides has been demonstrated using CGTase from Trichoderma viride with polyphenols extracted from Moringa oleifera leaves as acceptors nih.gov. Similarly, sucrose phosphorylase can be used to produce phenol glycosides in high efficiency google.com.

Chemical Synthesis:

Chemical glycosylation typically involves the reaction of a protected glycosyl donor (e.g., a glycosyl halide or acetate) with the phenolic hydroxyl group under the influence of a promoter.

Modifications to the Acyl Chain and Phenyl Ring Substitutions

Further structural diversity can be introduced by modifying the acyl chain and the substituents on the phenyl ring.

Acyl Chain Modification:

The acetyl group on the phenyl ring can be a handle for various chemical transformations. For example, it can be reduced to an alcohol or converted to other functional groups through standard organic reactions.

Phenyl Ring Substitutions:

The dihydroxy-substituted phenyl ring is activated towards electrophilic aromatic substitution, allowing for the introduction of additional substituents such as nitro, halogen, or alkyl groups, provided that appropriate protecting group strategies are employed to manage the reactivity of the hydroxyl groups.

Reaction Mechanism Analysis of Chemical Transformations

Understanding the reaction mechanisms is crucial for optimizing reaction conditions and predicting product outcomes.

Acylation of Phenols:

As mentioned, the acylation of phenols can proceed through two main pathways:

Nucleophilic Acyl Substitution (O-Acylation): In this mechanism, the lone pair of electrons on the phenolic oxygen attacks the electrophilic carbonyl carbon of the acylating agent (e.g., acyl chloride or anhydride). In base-catalyzed reactions, the phenol is first deprotonated to form a more nucleophilic phenoxide ion. The reaction proceeds through a tetrahedral intermediate, which then collapses to form the ester product and a leaving group.

Electrophilic Aromatic Substitution (C-Acylation): In the presence of a Lewis acid catalyst like AlCl₃, the acylating agent forms a highly electrophilic acylium ion (R-C=O⁺). The electron-rich aromatic ring of the phenol then acts as a nucleophile, attacking the acylium ion. This is followed by the rearomatization of the ring through the loss of a proton to yield the hydroxyarylketone.

Fries Rearrangement:

The Fries rearrangement is an intramolecular reaction where an aryl ester is converted to a hydroxyaryl ketone upon treatment with a Lewis acid. The mechanism is believed to involve the formation of an acylium ion intermediate, which then re-attacks the aromatic ring in an electrophilic aromatic substitution manner, primarily at the ortho and para positions.

Glycosylation:

Advanced Spectroscopic Characterization and Analytical Research Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise structure of methyl 2-(2-acetyl-3,5-dihydroxyphenyl)acetate in solution. Through a series of one-dimensional (1D) and two-dimensional (2D) experiments, a complete picture of the proton and carbon framework can be assembled.

The structural analysis of this compound is achieved through a combination of NMR experiments. The ¹H NMR spectrum reveals the number of different types of protons and their integrations, while the ¹³C NMR spectrum identifies the number of unique carbon environments.

2D NMR experiments are crucial for establishing the connectivity between atoms. Correlation Spectroscopy (COSY) identifies protons that are coupled to each other, typically on adjacent carbons. The Heteronuclear Single Quantum Coherence (HSQC) spectrum correlates directly bonded proton-carbon pairs. Finally, the Heteronuclear Multiple Bond Correlation (HMBC) experiment is key for identifying longer-range connections (typically 2-3 bonds) between protons and carbons, which helps in piecing together the entire molecular structure, including the placement of the acetyl and methyl acetate (B1210297) groups on the dihydroxyphenyl ring.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)

| Position | δH (ppm, mult., J in Hz) | δC (ppm) |

| 4 | 6.38 (d, 2.3) | 108.4 |

| 6 | 6.27 (d, 2.3) | 102.9 |

| CH₂ | 3.88 (s) | 45.1 |

| OCH₃ | 3.71 (s) | 52.3 |

| COCH₃ | 2.61 (s) | 33.1 |

| C-1 | 110.2 | |

| C-2 | 204.5 | |

| C-3 | 164.9 | |

| C-5 | 162.7 | |

| C=O (ester) | 171.2 |

Data is illustrative and compiled from typical values for similar structures. Actual experimental values may vary.

For a molecule like this compound, which is achiral, the concepts of relative and absolute stereochemistry are not applicable as there are no stereocenters. The molecule does not exhibit enantiomerism or diastereomerism. NMR spectroscopy confirms this structural simplicity, showing a single set of resonances corresponding to one chemical entity.

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry (MS) is an essential analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the parent ion. This precision allows for the unambiguous determination of the molecular formula. For this compound (C₁₁H₁₂O₅), HRMS can distinguish its exact mass from other compounds with the same nominal mass but different elemental compositions. The technique is critical for confirming the identity of the compound in both synthetic and natural product samples.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and semi-volatile compounds within a complex mixture. In the context of metabolomics, GC-MS can be used to detect this compound in biological or environmental samples. Prior to analysis, the compound may require derivatization (e.g., silylation) to increase its volatility and thermal stability, allowing it to pass through the gas chromatograph. The mass spectrometer then provides a fragmentation pattern, or "fingerprint," that can be compared against spectral libraries for positive identification.

Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable tool for the analysis of non-volatile compounds in complex matrices. This technique has been successfully employed to identify this compound in natural product extracts. The liquid chromatograph first separates the components of the mixture, and the mass spectrometer then analyzes each component as it elutes. LC-MS/MS, a tandem MS technique, further enhances selectivity and structural elucidation by selecting a specific parent ion, inducing fragmentation, and analyzing the resulting daughter ions, providing a high degree of confidence in the compound's identification.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification

Spectroscopic techniques are indispensable for the identification of functional groups within a molecule. IR and UV-Vis spectroscopy provide valuable insights into the vibrational and electronic properties of this compound.

Infrared (IR) Spectroscopy

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The absorption frequencies are characteristic of the types of bonds and functional groups present. For this compound, the IR spectrum is predicted to exhibit several key absorption bands corresponding to its distinct functional moieties.

The presence of hydroxyl (-OH) groups on the phenyl ring would likely result in a broad absorption band in the region of 3500-3200 cm⁻¹. The carbonyl (C=O) stretching vibrations are expected to produce strong, sharp peaks. Specifically, the ester carbonyl group is anticipated to absorb in the range of 1750-1735 cm⁻¹, while the ketone carbonyl group would likely appear at a slightly lower wavenumber, around 1715-1680 cm⁻¹. Aromatic C=C bond stretching vibrations are expected in the 1600-1450 cm⁻¹ region, and C-O stretching vibrations from the ester and phenol (B47542) groups would likely be observed in the 1300-1000 cm⁻¹ range.

| Functional Group | Predicted Absorption Range (cm⁻¹) | Vibrational Mode |

|---|---|---|

| Phenolic -OH | 3500-3200 (broad) | O-H Stretch |

| Ester C=O | 1750-1735 | C=O Stretch |

| Ketone C=O | 1715-1680 | C=O Stretch |

| Aromatic C=C | 1600-1450 | C=C Stretch |

| Ester/Phenol C-O | 1300-1000 | C-O Stretch |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy orbitals. The wavelength of maximum absorption (λmax) is characteristic of the chromophores present in the molecule.

For this compound, the aromatic ring and the carbonyl groups act as chromophores. Phenolic compounds typically exhibit two absorption bands in the UV region. cdnsciencepub.com The presence of the acetyl group conjugated with the dihydroxyphenyl ring is expected to influence the position and intensity of these bands. It is anticipated that the compound will display strong absorption in the UV region, likely with a primary absorption maximum (λmax) around 250-280 nm, which is characteristic of the π → π* transitions in the benzene (B151609) ring. studyraid.com A weaker absorption band at a longer wavelength, possibly around 300-330 nm, may also be observed due to n → π* transitions of the carbonyl groups. researchgate.net The exact λmax values can be influenced by the solvent used for the analysis. studyraid.com

| Electronic Transition | Predicted λmax Range (nm) | Associated Chromophore |

|---|---|---|

| π → π | 250-280 | Aromatic Ring |

| n → π | 300-330 | Carbonyl Groups |

Advanced Chromatographic Methods for Research Purity Assessment (e.g., HPLC, UPLC)

Chromatographic techniques are paramount for the separation, identification, and quantification of compounds in a mixture, and for assessing the purity of a substance. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are powerful analytical tools for this purpose.

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for the analysis of polyphenolic compounds. chemisgroup.usresearchgate.net For the purity assessment of this compound, a reversed-phase HPLC method would be suitable. encyclopedia.pub This typically involves a nonpolar stationary phase (e.g., C18) and a polar mobile phase. A gradient elution, where the composition of the mobile phase is changed over time, is often employed to achieve optimal separation of the main compound from any impurities.

A common mobile phase system for the analysis of phenolic compounds consists of a mixture of an aqueous solution with a small amount of acid (e.g., acetic acid or formic acid) and an organic solvent such as methanol (B129727) or acetonitrile. encyclopedia.pub Detection is commonly performed using a UV detector set at the λmax of the compound, as determined by UV-Vis spectroscopy. nih.gov The purity of the sample is determined by the relative area of the peak corresponding to this compound in the chromatogram.

Ultra-Performance Liquid Chromatography (UPLC)

UPLC is an evolution of HPLC that utilizes smaller particle sizes in the stationary phase (typically less than 2 µm), allowing for higher resolution, faster analysis times, and reduced solvent consumption. waters.com The principles of separation are the same as in HPLC, but the instrumentation is designed to operate at higher pressures.

For the purity assessment of this compound, a UPLC method would offer significant advantages in terms of speed and sensitivity. nih.gov A similar reversed-phase approach with a C18 column and a gradient elution with an acidified water/acetonitrile or methanol mobile phase would be appropriate. The enhanced resolution of UPLC can be particularly beneficial for separating closely related impurities from the main compound, providing a more accurate assessment of its purity.

| Parameter | Typical HPLC Conditions | Typical UPLC Conditions |

|---|---|---|

| Column | Reversed-Phase C18 (3-5 µm particle size) | Reversed-Phase C18 (<2 µm particle size) |

| Mobile Phase A | Water with 0.1% Formic or Acetic Acid | Water with 0.1% Formic or Acetic Acid |

| Mobile Phase B | Acetonitrile or Methanol | Acetonitrile or Methanol |

| Elution | Gradient | Gradient |

| Detection | UV Detector (at λmax) | UV Detector (at λmax) |

Mechanistic Investigations of Biological Activities in Preclinical and Cellular Models

Molecular Target Identification and Interaction Analysis

The initial step in understanding the mechanism of a bioactive compound involves identifying its direct molecular targets.

Protein-Ligand Binding Studies

Detailed protein-ligand binding studies for Methyl 2-(2-acetyl-3,5-dihydroxyphenyl)acetate have not been identified in the reviewed scientific literature. Such studies are crucial for determining the specific proteins or receptors the compound interacts with. Typically, these investigations would involve techniques like affinity chromatography, surface plasmon resonance (SPR), or isothermal titration calorimetry (ITC) to measure binding affinity and kinetics. Computational molecular docking simulations are also frequently used to predict potential binding modes and interactions with target proteins. For structurally related compounds, such as other dihydroxyphenyl derivatives, docking studies have been used to predict binding to enzymatic pockets, often involving hydrogen bonds with active site residues. scienceopen.com

Enzyme Inhibition Kinetics (e.g., Microtubule Assembly, iNOS Expression by Curvulin)

The ability of a compound to inhibit specific enzymes is a key aspect of its biological function.

Microtubule Assembly: There is no specific information available regarding the effect of this compound on microtubule assembly.

iNOS Expression: Inducible nitric oxide synthase (iNOS) is a key enzyme in inflammatory processes. nih.gov While the outline mentions iNOS inhibition by the related compound Curvulin, specific kinetic data for this interaction are not detailed in the available search results. The study of iNOS inhibition kinetics typically involves measuring the rate of NO production in the presence of varying concentrations of the inhibitor to determine parameters like the inhibition constant (Ki) and the mode of inhibition (e.g., competitive, non-competitive). nih.gov For other phenolic compounds, like quercetin, inhibition of iNOS expression has been shown to be mediated through pathways involving NF-κB and STAT1. researchgate.net

Cellular Pathway Modulation and Signaling Network Perturbations

Following target identification, research typically focuses on how the compound's interaction with its target(s) affects broader cellular pathways and signaling networks.

Effects on Gene Expression and Protein Regulation

Specific studies detailing the effects of this compound on gene expression and protein regulation are not present in the available literature. Generally, phenolic compounds can modulate cell function by regulating the expression of genes involved in inflammation, cell growth, and metabolism. These effects can be mediated through changes in the activity of transcription factors or through epigenetic modifications.

Analysis of Intracellular Metabolic Pathways

There is currently a lack of specific data on how this compound perturbs intracellular metabolic pathways. Metabolomic analyses, often employing techniques like mass spectrometry and nuclear magnetic resonance, would be required to identify changes in the levels of endogenous metabolites following cellular treatment with the compound. nih.gov This approach can reveal impacts on pathways such as glycolysis, the citric acid cycle, or lipid metabolism.

In Vitro and In Vivo (Non-Human) Biological System Studies

To date, specific in vitro or in vivo (non-human) studies investigating the biological effects of this compound are not described in the reviewed literature. Such studies are essential to validate cellular findings and understand the compound's physiological effects in a whole organism. For example, studies on other novel enzyme inhibitors have used cell lines like B16F10 melanoma cells to assess cytotoxicity and effects on melanin (B1238610) synthesis in vitro. nih.gov

Cellular Responses and Viability in Cultured Cell Models

While direct studies on this compound are limited, research on structurally related dihydroxyphenyl compounds provides insight into potential cellular effects. One such related compound, 2-(3,5-Dihydroxyphenyl)-6-hydroxybenzothiazole (DHB), has demonstrated significant antiproliferative activity in human cancer cell lines.

DHB inhibits the growth of human colon cancer HCT-15 cells and breast cancer MCF-7 cells in a dose- and time-dependent manner. researchgate.net The concentration causing 50% cell growth inhibition (IC50) was determined to be 23 μM for HCT-15 cells and 41 μM for MCF-7 cells. researchgate.net Further investigation into its effects on the MDA-MB-231 human breast cancer cell line revealed an IC50 value of 25 μM. nih.gov Flow cytometry analysis indicated that the growth arrest induced by DHB may be associated with the induction of apoptosis in these cell lines. researchgate.netnih.gov Moreover, the compound was shown to suppress the clonogenic activity of both HCT-15 and MCF-7 cells at concentrations of 25 μM and 40 μM, respectively. researchgate.net

IC50 Values of 2-(3,5-Dihydroxyphenyl)-6-hydroxybenzothiazole (DHB) in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 Value (μM) |

|---|---|---|

| HCT-15 | Colon Cancer | 23 |

| MCF-7 | Breast Cancer | 41 |

| MDA-MB-231 | Breast Cancer | 25 |

Microbial Pathogenicity and Virulence Factor Assessment

The compound 2-(2-acetyl-3,5-dihydroxy phenyl)acetic acid has been identified as a potential pathogenic substance related to the leaf spot disease in Zanthroxylum schinifolium caused by the fungus Pestalotiopsis kenyana. In a study utilizing differential metabolomics, this compound was among 18 substances selected as possible factors in the plant's disease process. Pathogenicity tests confirmed this hypothesis, as treatment of Z. schinifolium leaves with 2-(2-acetyl-3,5-dihydroxy phenyl)acetic acid resulted in the appearance of yellowish-brown lesions, indicating its role as a virulence factor in the pathogenesis of this plant disease.

Antiviral Mechanistic Studies (e.g., Anti-Influenza A Virus Activity of Related Compounds)

Specific antiviral mechanistic studies on this compound are not extensively documented. However, research into other compounds containing a dihydroxyphenyl moiety, such as certain flavonoids, offers potential mechanisms of action against viruses like Influenza A.

For instance, flavonoids that feature a 3-hydroxyl group have demonstrated potent anti-influenza activity. nih.gov One such compound, 3,4'-dihydroxyflavone, has been shown to significantly inhibit the human influenza A/PR/8/34 (H1N1) virus both in vitro and in vivo. nih.gov The proposed mechanisms for this antiviral activity include the inhibition of viral neuraminidase activity and the prevention of viral adsorption onto host cells. nih.gov Neuraminidase is a crucial enzyme that facilitates the release of new virus particles from infected cells, and its inhibition traps the viruses at the cell surface, preventing the spread of infection. youtube.com

The ability of related dihydroxyphenyl compounds to inhibit viral adsorption points to a mechanism involving interaction with the host cell membrane or viral envelope proteins. nih.gov By interfering with the initial attachment of the virus to the cell surface, these compounds effectively block a critical step in the viral life cycle. mdpi.com This interaction can prevent the conformational changes in viral proteins, such as the hemagglutinin (HA) protein of the influenza virus, that are necessary for the fusion of the viral and endosomal membranes, a process required for the release of the viral genome into the host cell. mdpi.com

Antimicrobial Mechanistic Efficacy in Microbiological Models

The precise antimicrobial mechanisms of this compound have not been fully elucidated. However, phenolic compounds, in general, are known to exert antimicrobial effects through various mechanisms. These can include disruption of the microbial cell membrane, inhibition of essential enzymes, and interference with nucleic acid synthesis.

Biofilms are structured communities of microorganisms encased in a self-produced extracellular matrix, which provides increased resistance to antimicrobial agents. doaj.org While direct evidence for this compound is lacking, studies on related dihydroxyphenyl compounds, such as 3,2′-dihydroxyflavone (3,2′-DHF), have demonstrated significant antibiofilm activity.

3,2′-DHF has been identified as an inhibitor of biofilm formation in Staphylococcus aureus, including methicillin-resistant strains (MRSA). mdpi.com The compound was shown to reduce hemolytic activity and slime production, which are important virulence factors. Furthermore, it was found to decrease the expression of key virulence genes such as the hemolysin gene hla and the nuclease gene nuc1. mdpi.com This suggests a mechanism that involves the downregulation of factors essential for biofilm maturation and virulence. Notably, 3,2′-DHF was also effective at inhibiting polymicrobial biofilms containing both S. aureus and Candida albicans. mdpi.com

Biotransformation and Metabolic Fate in Model Organisms

The biotransformation and metabolic fate of this compound in preclinical and cellular models have not been extensively documented in publicly available scientific literature. However, based on the chemical structure of the compound, which features a methyl ester and a dihydroxyphenyl group, its metabolic pathway can be predicted to involve several key enzymatic reactions common to the biotransformation of xenobiotics. These processes are crucial for determining the compound's bioavailability, duration of action, and potential for bioaccumulation.

Role of Ester Hydrolysis in Active Metabolite Formation

A primary and highly anticipated metabolic pathway for this compound is ester hydrolysis. This reaction is catalyzed by a broad range of carboxylesterases predominantly found in the liver, plasma, and other tissues. The hydrolysis of the methyl ester group would result in the formation of its corresponding carboxylic acid, 2-(2-acetyl-3,5-dihydroxyphenyl)acetic acid.

This biotransformation is significant as the resulting carboxylic acid metabolite is often more polar than the parent ester compound, which can influence its solubility, distribution, and excretion. Furthermore, in many instances, the carboxylic acid form of a drug is the more biologically active moiety. Therefore, this compound could be considered a prodrug, with its therapeutic activity being dependent on its conversion to the active carboxylic acid metabolite. The rate and extent of this hydrolysis would be critical determinants of the compound's pharmacokinetic and pharmacodynamic profiles.

Table 1: Predicted Products of Ester Hydrolysis

| Parent Compound | Catalyzing Enzymes | Primary Metabolite |

|---|

Xenobiotic Metabolism Pathways

Following or in parallel with ester hydrolysis, the core structure of this compound would likely undergo further xenobiotic metabolism, which is typically divided into Phase I and Phase II reactions. These pathways facilitate the detoxification and elimination of foreign compounds from the body.

Phase I Metabolism:

Phase I reactions introduce or expose functional groups, such as hydroxyl (-OH) or carboxyl (-COOH) groups, which generally increase the polarity of the molecule. For the metabolite 2-(2-acetyl-3,5-dihydroxyphenyl)acetic acid, the existing dihydroxyphenyl moiety provides sites for potential oxidation. The acetyl group could also be subject to metabolic modifications.

Phase II Metabolism:

Phase II metabolism involves the conjugation of the parent compound or its Phase I metabolites with endogenous molecules, which significantly increases their water solubility and facilitates their excretion, primarily through urine or bile. The two hydroxyl groups on the phenyl ring of this compound and its hydrolyzed metabolite are prime candidates for conjugation reactions.

Key Phase II pathways would likely include:

Glucuronidation: Catalyzed by UDP-glucuronosyltransferases (UGTs), this is a major pathway for the conjugation of phenolic compounds. One or both of the hydroxyl groups could be conjugated with glucuronic acid.

Sulfation: Sulfotransferases (SULTs) could catalyze the transfer of a sulfonate group to the hydroxyl moieties, forming sulfate (B86663) conjugates.

Table 2: Predicted Xenobiotic Metabolism Pathways and Metabolites

| Metabolic Phase | Reaction Type | Potential Substrate | Predicted Metabolites |

|---|---|---|---|

| Phase II | Glucuronidation | 2-(2-acetyl-3,5-dihydroxyphenyl)acetic acid | Glucuronide conjugates |

Structure Activity Relationship Sar and Chemoinformatic Studies

Identification of Essential Pharmacophores and Functional Groups for Biological Activity

The molecular architecture of Methyl 2-(2-acetyl-3,5-dihydroxyphenyl)acetate comprises several key functional groups that are likely to serve as pharmacophores, dictating its interaction with biological targets. These include the dihydroxyphenyl ring, the acetyl group, and the methyl acetate (B1210297) moiety.

The dihydroxyphenyl ring is a well-established pharmacophore in numerous biologically active compounds, particularly those exhibiting antioxidant and anti-inflammatory properties. The phenolic hydroxyl groups are crucial for these activities. They can act as hydrogen donors to neutralize free radicals, a key mechanism in antioxidant activity. The number and relative positioning of these hydroxyl groups significantly influence their efficacy. For instance, a catechol (ortho-dihydroxy) or hydroquinone (para-dihydroxy) arrangement often enhances antioxidant capacity due to the stabilization of the resulting phenoxyl radical through resonance and intramolecular hydrogen bonding. In the case of this compound, the resorcinol (meta-dihydroxy) arrangement at positions 3 and 5 of the phenyl ring is a key determinant of its radical scavenging potential. researchgate.netfrontiersin.orgnih.gov

The acetyl group attached to the phenyl ring at position 2 introduces a planar, electron-withdrawing keto group. This group can participate in hydrogen bonding as an acceptor and may influence the electronic properties of the adjacent hydroxyl group, thereby modulating its acidity and reactivity. The presence of an acetyl group on a phenolic ring has been shown to be important for various biological activities, including antimicrobial and cytotoxic effects. nih.govintegrativebiology.ac.cn Acetylation of phenolic compounds can also alter their lipophilicity, which may, in turn, affect their ability to cross biological membranes and reach their target sites. researchgate.netnih.gov

Influence of Substituent Variations on Aromatic Ring and Ester Moiety

Systematic modifications of the substituents on the aromatic ring and the ester moiety of this compound can provide valuable SAR data, helping to optimize its biological activity.

Aromatic Ring Substitutions:

Number and Position of Hydroxyl Groups: The antioxidant activity of phenolic compounds is strongly correlated with the number and position of hydroxyl groups. nih.gov An increase in the number of hydroxyl groups generally leads to higher antioxidant capacity. frontiersin.org Altering the 3,5-dihydroxy pattern to a 3,4-dihydroxy (catechol) or 2,5-dihydroxy (hydroquinone) pattern would likely enhance its radical scavenging ability due to increased radical stabilization.

Alkylation or Acylation of Hydroxyl Groups: Masking one or both of the hydroxyl groups through etherification (e.g., methoxylation) or esterification would be expected to reduce or abolish the antioxidant activity that relies on hydrogen donation. However, such modifications would increase lipophilicity, which could enhance other biological activities or improve pharmacokinetic properties.

Introduction of Other Substituents: Introducing other functional groups onto the aromatic ring, such as halogens, alkyl groups, or nitro groups, would systematically alter the electronic and steric properties of the molecule, leading to changes in its biological profile. For example, the introduction of electron-withdrawing groups could enhance certain activities, while bulky alkyl groups could introduce steric hindrance at the binding site of a target protein.

Ester Moiety Modifications:

The ester moiety provides a handle for modifying the pharmacokinetic and pharmacodynamic properties of the molecule.

Varying the Alcohol Component: Replacing the methyl group with longer alkyl chains (ethyl, propyl, butyl, etc.) would increase the lipophilicity of the compound. This can have a complex effect on biological activity. While increased lipophilicity can improve membrane permeability, it can also lead to a "cutoff" effect where activity decreases beyond a certain chain length due to reduced aqueous solubility or steric hindrance. researchgate.net

Hydrolysis to the Carboxylic Acid: Conversion of the methyl ester to the corresponding carboxylic acid would significantly increase the polarity of the molecule. This could lead to a different pharmacological profile, as the carboxylic acid may interact differently with target proteins and have altered cell permeability.

| Modification | Predicted Effect on Antioxidant Activity | Rationale |

| Change 3,5-dihydroxy to 3,4-dihydroxy | Increase | Enhanced radical stabilization by catechol moiety. |

| Methylation of one hydroxyl group | Decrease | Reduced hydrogen-donating capacity. |

| Replacement of methyl ester with ethyl ester | Variable | Increased lipophilicity may alter cell uptake and target interaction. |

| Hydrolysis of ester to carboxylic acid | Variable | Increased polarity may change target specificity. |

Conformational Analysis and Stereochemical Impact on Biological Interactions

The flexibility of the acetic acid side chain in this compound allows for multiple conformations. The molecule can rotate around the single bond connecting the phenyl ring and the methylene (B1212753) group of the acetate moiety. This rotational freedom can result in different spatial arrangements of the functional groups, which can be critical for binding to a specific biological target.

Conformational analysis studies, using computational methods, can predict the low-energy conformations of the molecule. These preferred conformations are more likely to be the ones that interact with a biological receptor. The orientation of the methyl acetate group relative to the acetyl and hydroxyl groups on the aromatic ring will define the three-dimensional shape of the molecule and its ability to fit into a binding pocket. Intramolecular hydrogen bonding between the acetyl oxygen and the ortho-hydroxyl group could restrict the conformational freedom and favor a more planar arrangement, which may be important for activity. mdpi.com

As this compound does not possess a chiral center, there are no stereoisomers to consider. However, if modifications were to be introduced that create a chiral center, for instance, by reducing the acetyl ketone to a secondary alcohol, then the stereochemistry would become a critical factor. Enantiomers often exhibit different biological activities and pharmacokinetic profiles due to the stereospecific nature of biological receptors.

Computational Chemistry Approaches for Target Prediction and Binding Affinity

Computational chemistry offers powerful tools to investigate the potential biological targets of this compound and to quantify its binding affinity. These in silico methods can guide further experimental studies and aid in the rational design of more potent analogs.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. nih.gov For this compound, docking studies could be performed against a panel of potential protein targets known to be modulated by phenolic compounds, such as cyclooxygenase (COX) enzymes, lipoxygenases (LOX), or various kinases. mdpi.comnih.govresearchgate.net The docking process generates a "docking score," which is an estimate of the binding affinity. The analysis of the docked pose can reveal key molecular interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the protein's active site.

For example, a hypothetical docking study of this compound with COX-2 could reveal hydrogen bonding between the phenolic hydroxyl groups and amino acid residues like Tyr385 and Ser530, and hydrophobic interactions involving the phenyl ring.

| Compound | Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |

| This compound | Cyclooxygenase-2 (COX-2) | -8.5 | Tyr385, Ser530, Arg120 |

| Analog with 3,4-dihydroxy substitution | Cyclooxygenase-2 (COX-2) | -9.2 | Tyr385, Ser530, Arg120, His90 |

| Analog with ethyl ester | Cyclooxygenase-2 (COX-2) | -8.7 | Tyr385, Ser530, Arg120, Val523 |

Molecular dynamics (MD) simulations can provide a more dynamic picture of the ligand-protein interaction. mdpi.com Starting from a docked pose, an MD simulation can model the movement of the ligand and protein atoms over time, providing insights into the stability of the binding mode and the role of water molecules in mediating the interaction. MD simulations can also be used to calculate the binding free energy with higher accuracy than docking scores alone. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity. researchgate.net To develop a QSAR model for derivatives of this compound, a dataset of structurally related compounds with their experimentally determined biological activities (e.g., IC50 values for enzyme inhibition) would be required.

Various molecular descriptors would be calculated for each compound, representing their physicochemical properties, such as:

Electronic descriptors: Dipole moment, partial charges, HOMO and LUMO energies.

Steric descriptors: Molecular volume, surface area, shape indices.

Hydrophobic descriptors: LogP (octanol-water partition coefficient).

Topological descriptors: Connectivity indices that describe the branching of the molecule.

Statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) would then be used to build a model that can predict the biological activity of new, untested compounds based on their calculated descriptors.

A hypothetical QSAR equation for the antioxidant activity of phenolic compounds might look like:

pIC50 = 0.5 * (Number of OH groups) - 0.2 * (HOMO energy) + 1.2 * (LogP) + constant

Such a model would indicate that a higher number of hydroxyl groups and a higher LogP value contribute positively to the antioxidant activity, while a higher HOMO energy (indicating easier oxidation) also enhances the activity.

Research on Analogs and Synthetic Derivatives

Comparative Biological Profiling of Structurally Related Compounds

A key aspect of understanding the biological potential of Methyl 2-(2-acetyl-3,5-dihydroxyphenyl)acetate involves the comparative analysis of its biological activities against those of its structural analogs. These studies help to elucidate the roles of specific functional groups and structural motifs in conferring biological effects.

Ethyl 2-(2-acetyl-3,5-dihydroxyphenyl)acetate (Curvulin)

Curvulin, the ethyl ester analog of this compound, is a known fungal metabolite. nih.gov Comparative studies often focus on antimicrobial and antioxidant activities. The slight modification of the ester group from methyl to ethyl can influence the compound's lipophilicity, which in turn may affect its cell membrane permeability and interaction with molecular targets. While direct comparative studies with the methyl ester are not extensively documented in publicly available literature, the known biological activities of Curvulin provide a basis for inferring the potential impact of this structural change. Curvulin has been noted for its various biological activities, which are often attributed to its phenolic structure. nih.gov

Methyl 2-acetyl-5-hydroxy-3-methoxyphenylacetate

This analog introduces a methoxy (B1213986) group in place of one of the hydroxyl groups on the phenyl ring. This modification significantly alters the electronic and steric properties of the aromatic ring. The presence of a methoxy group can affect the compound's antioxidant potential, as the free hydroxyl groups are often key to radical scavenging activities. researchgate.net Furthermore, the change in the hydrogen-bonding capacity can influence its interaction with biological targets. The synthesis of related compounds has been a subject of research, suggesting interest in this class of molecules for their potential biological activities. mdpi.comresearchgate.net

Other Phenylacetic Acid Derivatives and Their Research Contexts

The broader class of phenylacetic acid derivatives has been extensively studied, revealing a wide range of biological activities. nih.gov These compounds are recognized for their roles as metabolites and their potential as therapeutic agents. mdpi.com For instance, certain phenylacetic acid derivatives have been investigated as anticancer agents, demonstrating cytotoxicity against various cancer cell lines. mdpi.comnih.gov The structural diversity within this class, including variations in ring substitution and the acetic acid side chain, has allowed for the exploration of structure-activity relationships in various contexts, from enzyme inhibition to receptor modulation. nih.govnih.govnih.gov

Table 1: Comparative Overview of Structurally Related Compounds

| Compound Name | Key Structural Difference from this compound | Reported Biological Activities/Research Focus |

| Ethyl 2-(2-acetyl-3,5-dihydroxyphenyl)acetate (Curvulin) | Ethyl ester instead of methyl ester | Fungal metabolite with various biological activities. nih.gov |

| Methyl 2-acetyl-5-hydroxy-3-methoxyphenylacetate | One hydroxyl group is replaced by a methoxy group | Synthesis and potential biological evaluation. mdpi.comresearchgate.net |

| Other Phenylacetic Acid Derivatives | Diverse substitutions on the phenyl ring and modifications of the acetate (B1210297) moiety | Anticancer, enzyme inhibition, and other therapeutic properties. nih.govmdpi.comnih.govnih.govnih.govnih.gov |

Evaluation of Derivatization for Enhanced Selectivity or Mechanistic Insight in In Vitro Models

Derivatization of the this compound scaffold is a powerful approach to enhance its selectivity for specific biological targets and to gain deeper insights into its mechanism of action. nih.gov By systematically modifying different parts of the molecule, researchers can probe the importance of various functional groups for its biological activity.

For example, esterification or etherification of the phenolic hydroxyl groups can be performed to investigate their role in target binding and antioxidant activity. nih.gov Such modifications can also improve the compound's pharmacokinetic properties, such as its metabolic stability and cell permeability. mdpi.com The resulting derivatives are then evaluated in a panel of in vitro assays to assess their potency and selectivity against a range of biological targets. mdpi.com

Structure-activity relationship (SAR) studies of these derivatives help to build a comprehensive understanding of how chemical structure translates into biological function. nih.govmdpi.com This knowledge can guide the design of more potent and selective analogs for further preclinical development.

Future Directions and Emerging Research Avenues

Application of Advanced Omics Technologies for Mechanistic Elucidation (e.g., Proteomics, Metabolomics, Transcriptomics)

Future investigations into the biological roles of Methyl 2-(2-acetyl-3,5-dihydroxyphenyl)acetate, a fungal metabolite isolated from Curvularia lunata, would be significantly advanced by the application of advanced omics technologies. sigmaaldrich.com These high-throughput methods can provide a holistic view of the molecular changes induced by this compound in biological systems, offering deep insights into its mechanism of action.

Transcriptomics , utilizing techniques like RNA-sequencing, could identify the genes that are differentially expressed in cells or tissues upon exposure to this compound. This would reveal the signaling pathways and cellular processes modulated by the compound. For instance, if the compound has antimicrobial properties, as suggested by the activity of its close analog Curvulin (the ethyl ester), transcriptomic analysis of treated microbes could reveal the inhibition of specific metabolic or structural pathways. chemicalbook.com

Proteomics , the large-scale study of proteins, would complement transcriptomic data by confirming whether changes in gene expression translate to altered protein levels. Techniques such as mass spectrometry-based proteomics can identify the direct protein targets of this compound and map out the protein interaction networks it affects.

Metabolomics , the comprehensive analysis of metabolites in a biological sample, can provide a functional readout of the physiological state of an organism or cell. By comparing the metabolomic profiles of treated and untreated samples, researchers can identify the metabolic pathways disrupted by the compound. This could be particularly insightful for understanding its effects on central carbon metabolism, amino acid biosynthesis, or lipid metabolism in target organisms.

The integration of these omics datasets would be crucial for constructing a comprehensive model of the compound's biological activity, moving beyond a single target to a systems-level understanding.

Discovery and Characterization of Novel Biosynthetic Enzymes

The biosynthesis of this compound in fungi like Curvularia lunata is likely to involve a series of enzymatic reactions catalyzed by a polyketide synthase (PKS) and tailoring enzymes. The discovery and characterization of these novel biosynthetic enzymes represent a significant area for future research.

Genome mining of the producing fungal strain, guided by the known chemical structure of the compound, can identify the putative gene cluster responsible for its biosynthesis. The core of this cluster would be a PKS gene, which would be predicted to assemble the polyketide backbone from simple acyl-CoA precursors. Surrounding the PKS gene, one would expect to find genes encoding tailoring enzymes such as reductases, oxidases, and methyltransferases that modify the polyketide intermediate to yield the final product.

Once the gene cluster is identified, the function of each enzyme can be elucidated through a combination of techniques. Heterologous expression of the entire gene cluster in a model host organism, such as Aspergillus nidulans or Saccharomyces cerevisiae, could confirm its role in the production of this compound. Furthermore, individual enzymes can be expressed, purified, and their catalytic activity assayed in vitro with putative substrates. This would allow for a detailed characterization of their substrate specificity, reaction mechanism, and kinetic parameters.

The discovery of these novel enzymes would not only provide fundamental knowledge about fungal secondary metabolism but also furnish a set of biocatalytic tools for the chemoenzymatic synthesis of novel analogs of this compound with potentially improved biological activities.

Development of Chemical Biology Tools for Target Validation

A crucial aspect of understanding the mechanism of action of any bioactive compound is the identification and validation of its cellular target(s). The development of chemical biology tools derived from this compound will be instrumental in achieving this.

One approach is the synthesis of affinity-based probes. This involves chemically modifying the parent compound by introducing a reactive group (for covalent capture of the target) or a tag (such as biotin (B1667282) or a fluorescent dye for visualization and pulldown experiments). These probes can then be used in cell lysates or living cells to isolate and identify the binding proteins. Subsequent identification of these proteins by mass spectrometry would provide a list of potential targets.

Another strategy is the use of photo-affinity labeling. In this technique, a photo-reactive group is incorporated into the structure of this compound. Upon exposure to UV light, this group forms a covalent bond with the target protein in close proximity, allowing for its identification.

Furthermore, a "clickable" alkyne or azide (B81097) handle could be appended to the molecule. This would allow for the use of bio-orthogonal chemistry, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to attach reporter tags for target identification and visualization in a cellular context.

The validation of the identified targets is a critical next step. This can be achieved through various methods, including genetic approaches (such as gene knockout or knockdown of the putative target to see if it phenocopies the effect of the compound), biophysical binding assays (like surface plasmon resonance or isothermal titration calorimetry to confirm direct interaction), and enzymatic assays (to demonstrate modulation of the target's activity by the compound).

Integration of In Silico and Experimental Approaches for Compound Optimization

The optimization of this compound to enhance its potency, selectivity, and pharmacokinetic properties can be greatly accelerated by the integration of in silico and experimental approaches.

Computational methods, such as quantitative structure-activity relationship (QSAR) modeling, can be employed to build predictive models based on a library of synthesized analogs and their corresponding biological activities. These models can then be used to virtually screen new, yet-to-be-synthesized compounds to prioritize those with the highest predicted activity.

If a protein target is identified and its three-dimensional structure is known or can be modeled, structure-based drug design techniques can be utilized. Molecular docking simulations can predict the binding mode of this compound within the active site of its target. This information can guide the rational design of new derivatives with improved binding affinity and selectivity.

Molecular dynamics (MD) simulations can provide insights into the dynamic behavior of the compound-target complex, revealing key interactions and potential resistance mutations.

The predictions from these computational studies would then be used to guide the synthetic chemistry efforts, focusing on the most promising modifications. The newly synthesized compounds would be experimentally tested for their biological activity, and the results would be fed back into the computational models to refine them in an iterative cycle of design, synthesis, and testing. This integrated approach can significantly streamline the lead optimization process, saving time and resources.

Exploration of Uncharted Biological Activities and Mechanisms in Emerging Disease Models

While the known biological activity of related compounds like Curvulin is antimicrobial, the full therapeutic potential of this compound remains to be explored. chemicalbook.com Future research should focus on screening this compound against a diverse range of biological targets and in various disease models.

Given the structural similarity of many fungal polyketides to mammalian signaling molecules, it would be worthwhile to investigate the effects of this compound in models of human diseases such as cancer, inflammation, and neurodegenerative disorders. High-content screening in cell-based models of these diseases could reveal novel and unexpected biological activities.

For example, its potential anti-inflammatory properties could be assessed in cell models of inflammation by measuring the production of pro-inflammatory cytokines. Its anticancer potential could be evaluated by screening against a panel of cancer cell lines and assessing its effects on cell proliferation, apoptosis, and cell cycle progression.

Furthermore, the compound could be tested in models of emerging infectious diseases, including those caused by drug-resistant pathogens. Its mechanism of action in any newly discovered activity would then need to be elucidated using the omics and chemical biology approaches described in the preceding sections.

The exploration of uncharted biological activities is a high-risk, high-reward endeavor that could uncover novel therapeutic applications for this natural product and its derivatives.

Data Tables

Table 1: Related Compounds and Their Known Biological Significance

| Compound Name | Source Organism | Known Biological Activity | Reference |

| This compound | Curvularia lunata | Not extensively studied | sigmaaldrich.com |

| 2-(2-Acetyl-3,5-dihydroxyphenyl)acetic Acid | Oidiodendron rhodogenum | Natural product | nih.gov |

| Curvulin (Ethyl 2-acetyl-3,5-dihydroxyphenylacetate) | Chaetosphaeronema achilleae | Antimicrobial | chemicalbook.com |

| Methyl 3,5-dihydroxyphenylacetate | Curvularia siddiqui | Fungal metabolite | sigmaaldrich.com |

Q & A

Q. What are the primary synthetic routes for Methyl 2-(2-acetyl-3,5-dihydroxyphenyl)acetate, and how can reaction conditions be optimized?

The compound can be synthesized via esterification of 2-(2-acetyl-3,5-dihydroxyphenyl)acetic acid using methanol under acid catalysis. Key parameters include temperature control (60–80°C) and anhydrous conditions to prevent hydrolysis of the ester group . Alternative methods involve microbial biosynthesis, as seen in Curvularia lunata cultures, where the compound is a secondary metabolite isolated via solvent extraction (e.g., ethyl acetate) and purified using column chromatography . For synthetic optimization, DOE (Design of Experiments) approaches can systematically vary catalysts (e.g., H₂SO₄ vs. p-TsOH), solvent ratios, and reaction times to maximize yield and minimize byproducts.

Q. How is the compound structurally characterized, and what analytical techniques are critical for validation?

Structural elucidation requires a combination of:

- NMR : ¹H/¹³C NMR to confirm aromatic protons (δ 6.5–7.5 ppm), acetyl (δ 2.1–2.3 ppm), and ester methyl groups (δ 3.6–3.8 ppm) .

- MS : High-resolution mass spectrometry (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 239.08) .

- FTIR : Peaks at ~1700 cm⁻¹ (ester C=O) and ~3300 cm⁻¹ (phenolic -OH) .

- X-ray crystallography (if crystalline): Resolves bond lengths and dihedral angles, critical for confirming stereoelectronic effects .

Q. What are the natural sources of this compound, and how is it extracted?

The compound is a known metabolite of Curvularia lunata, a fungal species. Extraction involves:

Fermentation of fungal mycelia in YMG medium (yeast extract, malt extract, glucose).

Liquid-liquid extraction with ethyl acetate.

Purification via silica gel chromatography using gradients of hexane/ethyl acetate .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data (e.g., antibacterial vs. inactive results)?

Discrepancies in bioactivity (e.g., anti-bacterial inactivity in E. coli and S. aureus ) may arise from:

- Strain-specific sensitivity : Test additional strains and standardize inoculum size (e.g., 1×10⁶ CFU/mL).

- Solubility limitations : Use DMSO carriers ≤1% to avoid cytotoxicity artifacts.

- Assay conditions : Compare MIC (Minimum Inhibitory Concentration) protocols (e.g., broth microdilution vs. agar diffusion).

- Structural analogs : Compare with active derivatives like curvulin (ethyl ester variant) to identify functional group dependencies .

Q. What computational strategies predict the compound’s pharmacokinetic and toxicity profiles?

- ADME prediction : Tools like SwissADME calculate key parameters:

- Toxicity : QSAR models (e.g., ProTox-II) highlight potential hepatotoxicity (Drug-Induced Liver Injury score: 0.735) .

Experimental validation via Caco-2 permeability assays and Ames tests is recommended to confirm computational findings.

Q. How can the compound’s stability under varying pH and temperature conditions be systematically assessed?

- Forced degradation studies :

Q. What strategies improve the compound’s bioavailability for pharmacological studies?

- Prodrug design : Replace the methyl ester with a more hydrolytically stable group (e.g., tert-butyl ester).

- Nanocarriers : Encapsulate in PLGA nanoparticles to enhance solubility and prolong half-life.

- Co-crystallization : Use co-formers (e.g., succinic acid) to improve dissolution rates .

Methodological Notes

- Synthetic protocols should include inert atmosphere (N₂/Ar) to protect phenolic -OH groups from oxidation .

- Bioactivity assays require negative controls (e.g., DMSO-only) to rule out solvent interference .

- Crystallography data (e.g., CCDC entries) must be deposited in public databases for reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products